

(2S)-2-[[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid IUPAC name

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Compound of Interest

Compound Name: 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid

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An In-depth Technical Guide on (2S)-2-[[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid

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This technical guide provides a comprehensive overview of the dipeptide (2S)-2-[[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid, commonly known as L-Lysyl-L-valine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, analysis, and biological context.

Introduction

(2S)-2-[[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid is a dipeptide formed from the essential amino acids L-lysine and L-valine linked by a peptide bond.^[1] As a dipeptide, its properties and biological functions are derived from its constituent amino acids. L-lysine is a basic amino acid, characterized by its ϵ -amino group, which is positively charged at physiological pH.^[2] L-valine is a branched-chain amino acid (BCAA) with a hydrophobic isopropyl side chain. The combination of these two amino acids results in a dipeptide with specific physicochemical characteristics that can influence its biological activity and potential therapeutic applications.

Physicochemical Properties

Detailed experimental data for the dipeptide L-Lysyl-L-valine is not extensively available in the public domain. However, the properties of its constituent amino acids provide a foundation for understanding its behavior.

Property	L-Lysine	L-Valine
IUPAC Name	(2S)-2,6-diaminohexanoic acid	(2S)-2-amino-3-methylbutanoic acid
Molecular Formula	C ₆ H ₁₄ N ₂ O ₂	C ₅ H ₁₁ NO ₂
Molecular Weight	146.19 g/mol	117.15 g/mol
Isoelectric Point (pI)	9.74	5.96
Solubility in Water	High	8.85 g/100 mL (25 °C)
Side Chain	4-aminobutyl (basic, hydrophilic)	Isopropyl (nonpolar, hydrophobic)

Synthesis of L-Lysyl-L-valine

The chemical synthesis of L-Lysyl-L-valine is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual synthesis of L-Lysyl-L-valine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-L-Val-Wang resin
- Fmoc-L-Lys(Boc)-OH
- N,N-Dimethylformamide (DMF)

- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-L-Val-Wang resin in DMF in a reaction vessel for 1-2 hours.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 20-30 minutes to remove the Fmoc protecting group from the valine residue.
 - Drain the piperidine solution and wash the resin thoroughly with DMF and then DCM.
- Amino Acid Coupling:
 - In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH, HBTU/HOBt, and DIPEA in DMF to pre-activate the amino acid.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 2-4 hours to allow for the coupling reaction to form the peptide bond.
 - Drain the coupling solution and wash the resin with DMF and DCM.

- Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added lysine residue.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it.
 - Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin to cleave the dipeptide from the resin and remove the Boc side-chain protecting group from lysine.
 - Agitate for 2-3 hours.
 - Filter the resin and collect the filtrate containing the crude peptide.
- Precipitation and Purification:
 - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide and decant the ether.
 - Wash the peptide pellet with cold ether.
 - Dry the crude peptide.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the synthesized L-Lysyl-L-valine using mass spectrometry and analytical RP-HPLC.

Synthesis Workflow Diagram



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Caption: Workflow for the Solid-Phase Peptide Synthesis of L-Lysyl-L-valine.

Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of peptides like L-Lysyl-L-valine in complex biological matrices.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

Materials:

- L-Lysyl-L-valine standard
- Internal standard (e.g., a stable isotope-labeled version of the dipeptide)
- Biological matrix (e.g., plasma, cell lysate)
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
- LC mobile phases (e.g., Phase A: 0.1% formic acid in water; Phase B: 0.1% formic acid in acetonitrile)
- LC column (e.g., C18 reverse-phase column)

Procedure:

- Sample Preparation:
 - Spike the biological matrix with the internal standard.
 - Add the protein precipitation solvent to the sample at a ratio of 3:1 (solvent:sample).
 - Vortex thoroughly to precipitate proteins.
 - Centrifuge at high speed to pellet the precipitated proteins.

- Transfer the supernatant to a clean vial for analysis.
- LC Separation:
 - Inject the prepared sample onto the LC system.
 - Separate the dipeptide from other matrix components using a gradient elution with the mobile phases. A typical gradient might run from 5% to 95% Phase B over several minutes.
- MS/MS Detection:
 - The eluent from the LC is introduced into the mass spectrometer.
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
 - Specific precursor-to-product ion transitions for L-Lysyl-L-valine and the internal standard are monitored.
- Quantification:
 - A calibration curve is generated by analyzing standards of known concentrations.
 - The concentration of L-Lysyl-L-valine in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Analysis Workflow Diagram



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Caption: Workflow for the quantitative analysis of L-Lysyl-L-valine by LC-MS/MS.

Biological Significance and Potential Signaling Pathways

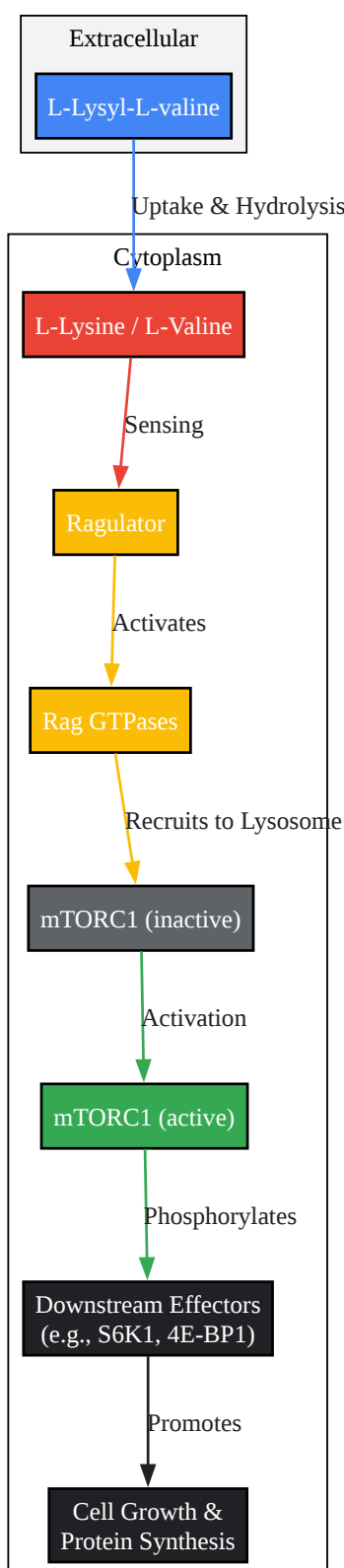
While the specific biological roles and signaling pathway involvement of the dipeptide L-Lysyl-L-valine are not well-documented, the functions of its constituent amino acids are well-established and provide a basis for potential activities.

L-lysine is an essential amino acid crucial for protein synthesis, post-translational modifications of proteins (e.g., acetylation and methylation of histones), and the synthesis of carnitine. Lysine plays a role in the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism.

L-valine is an essential branched-chain amino acid that is important for muscle growth and repair, and it serves as a precursor for the synthesis of other molecules.

Postulated Signaling Pathway Involvement: mTORC1

Given the role of L-lysine in activating the mTORC1 pathway, it is plausible that L-Lysyl-L-valine, upon cellular uptake and potential hydrolysis into its constituent amino acids, could influence this pathway. The following diagram illustrates the general activation of mTORC1 by amino acids.



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Caption: Postulated influence of L-Lysyl-L-valine on the mTORC1 signaling pathway.

Conclusion

(2S)-2-[[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid, or L-Lysyl-L-valine, is a dipeptide with properties derived from its constituent amino acids, L-lysine and L-valine. While detailed experimental data on the dipeptide itself is limited, established methods for peptide synthesis and analysis, such as SPPS and LC-MS/MS, provide robust frameworks for its study. The known biological roles of L-lysine and L-valine suggest potential involvement in key cellular processes, including protein synthesis and metabolic regulation via pathways like mTORC1. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this dipeptide.

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